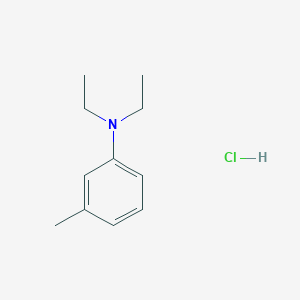

N,N-Diethyl-3-methylaniline Hydrochloride

説明

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a fundamental class of organic compounds characterized by an amino group attached to an aromatic ring. Their chemistry is rich and varied, largely dictated by the electronic interplay between the amino group and the aromatic system. The nitrogen atom's lone pair of electrons can delocalize into the aromatic ring, activating it towards electrophilic substitution reactions.

N,N-Diethyl-3-methylaniline is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms—two from the ethyl groups and one from the tolyl group. nih.gov This substitution pattern precludes reactions that involve N-H bonds, such as the formation of amides through direct acylation, but the nitrogen's lone pair still renders the molecule basic and nucleophilic. nih.gov The presence of a methyl group at the meta position of the benzene (B151609) ring further influences the electronic and steric environment of the molecule.

The formation of the hydrochloride salt is a straightforward acid-base reaction. nih.gov This conversion is a common strategy in amine chemistry to improve stability, handleability, and solubility in aqueous media. The salt can often be easily converted back to the free amine by treatment with a base. google.com

Research Significance and Academic Relevance

The academic and research relevance of N,N-Diethyl-3-methylaniline and its hydrochloride salt is primarily centered on their role as versatile intermediates in organic synthesis. The free base, N,N-Diethyl-m-toluidine, is a key component in the production of a variety of dyes and pigments. chemimpex.comgetchem.com Its structure is integral to creating specific color properties in materials like textiles and plastics. chemimpex.com

In the realm of pharmaceutical research, this compound can serve as a building block for more complex molecules with potential therapeutic applications. chemimpex.com Its structural motifs are found in various biologically active compounds. Furthermore, related N,N-dialkylanilines are utilized as accelerators in polymerization reactions, such as in dental materials and industrial adhesives, suggesting a potential area of investigation for this compound as well. nih.govcertifico.com The hydrochloride salt, with its altered physical properties, can be particularly useful in synthetic procedures that require controlled addition or specific solubility characteristics.

Interactive Data Tables

Below are tables summarizing some of the key properties of N,N-Diethyl-3-methylaniline and its hydrochloride salt.

Table 1: Chemical Identification

| Compound Name | CAS Number | Molecular Formula | Synonyms |

|---|---|---|---|

| N,N-Diethyl-3-methylaniline | 91-67-8 | C11H17N | N,N-Diethyl-m-toluidine, 3-(Diethylamino)toluene |

| N,N-Diethyl-3-methylaniline Hydrochloride | 89074-92-0 | C11H18ClN | N,N-Diethyl-m-toluidine hydrochloride |

Table 2: Physical and Chemical Properties

| Property | N,N-Diethyl-3-methylaniline | This compound |

|---|---|---|

| Molecular Weight | 163.26 g/mol | 199.72 g/mol |

| Appearance | Colorless to yellowish liquid | Data not widely available, typically a solid |

| Boiling Point | 231 °C | Not applicable (decomposes) |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | Generally more soluble in water than the free base |

Structure

3D Structure of Parent

特性

IUPAC Name |

N,N-diethyl-3-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-4-12(5-2)11-8-6-7-10(3)9-11;/h6-9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODGKWBBSLNAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335109 | |

| Record name | N,N-Diethyl-3-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89074-92-0 | |

| Record name | N,N-Diethyl-3-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-m-toluidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N,n Diethyl 3 Methylaniline Hydrochloride

The preparation of N,N-Diethyl-3-methylaniline Hydrochloride is primarily achieved through indirect routes, focusing first on the synthesis of the free amine, followed by its conversion to the hydrochloride salt.

Indirect Formation and Derivatization Routes Involving Hydrochloride Intermediates

The most prevalent and practical approach to obtaining this compound involves a two-step process: the formation of the tertiary amine, N,N-Diethyl-3-methylaniline, followed by its protonation.

The synthesis of the parent amine, N,N-Diethyl-3-methylaniline, is typically accomplished via the N-alkylation of m-toluidine (B57737). This nucleophilic substitution reaction involves treating m-toluidine with an ethylating agent. Common ethylating agents for this process include ethyl chloride, ethyl bromide, or diethyl sulfate. The reaction proceeds by the nucleophilic attack of the nitrogen atom of m-toluidine on the electrophilic ethyl group of the alkylating agent. This process is often carried out at elevated temperatures and may require a sealed reaction vessel. ncert.nic.in The reaction can proceed stepwise, first forming N-ethyl-3-methylaniline, which then undergoes a second ethylation to yield the desired tertiary amine, N,N-Diethyl-3-methylaniline.

Once the free amine is synthesized and purified, it is converted to its hydrochloride salt through a simple acid-base reaction. This is achieved by treating the N,N-Diethyl-3-methylaniline with hydrochloric acid. google.com The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, accepting a proton from the hydrochloric acid to form the N,N-diethyl-3-methylanilinium cation, with the chloride ion acting as the counter-ion. ncert.nic.in

Figure 1. General reaction scheme for the synthesis of this compound.

Figure 1. General reaction scheme for the synthesis of this compound.

The formation of the hydrochloride salt is a crucial step for purification and handling, as the salt is typically a stable, crystalline solid, unlike the parent amine which is a liquid. cymitquimica.comsigmaaldrich.comchemicalbridge.co.uk The process generally involves dissolving the crude N,N-Diethyl-3-methylaniline in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate. Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of hydrochloric acid in an organic solvent is added. This causes the this compound to precipitate out of the solution.

Purification of the resulting salt is commonly achieved through recrystallization. The crude hydrochloride salt is dissolved in a minimal amount of a hot solvent or a solvent mixture in which it has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the purified salt crystallizes, leaving impurities behind in the solution. The crystals are then collected by filtration, washed with a cold, non-polar solvent to remove any residual impurities, and dried.

| Parameter | Details |

| Reactants | N,N-Diethyl-3-methylaniline, Hydrochloric Acid (HCl) |

| Solvents for Salt Formation | Diethyl ether, Ethanol, Isopropanol, Ethyl acetate |

| Purification Method | Recrystallization |

| Product Form | Crystalline Solid |

Role of this compound in Organic Reaction Sequences

N,N-Diethyl-3-methylaniline and its hydrochloride salt are valuable in several types of organic reactions, serving both as a reactive substrate and a process aid.

Aromatic amines are fundamental precursors in the synthesis of azo compounds, which are widely used as dyes and pigments. byjus.com While primary aromatic amines undergo diazotization to form diazonium salts, tertiary aromatic amines like N,N-Diethyl-3-methylaniline serve as highly activated coupling components in electrophilic aromatic substitution reactions. byjus.comlibretexts.org

The reaction, known as an azo coupling, involves the attack of a diazonium ion (an electrophile) on the electron-rich benzene (B151609) ring of N,N-Diethyl-3-methylaniline. byjus.com The strong electron-donating effect of the diethylamino group activates the aromatic ring, primarily at the para position, facilitating the substitution. libretexts.org These reactions are typically conducted in acidic to neutral conditions. libretexts.org The hydrochloride salt is relevant as these coupling reactions are often performed in acidic media where the amine exists in its protonated, anilinium form. Although the protonated form is less reactive, an equilibrium exists between the free amine and its conjugate acid, allowing the reaction to proceed with the more activated free amine.

| Coupling Component | Diazonium Salt Source | Resulting Product Class |

| N,N-Diethyl-3-methylaniline | Diazotized Sulfanilic Acid | Azo Dye |

| N,N-Diethyl-3-methylaniline | Diazotized Aniline (B41778) | Azo Dye |

| N,N-Diethyl-3-methylaniline | Diazotized p-Nitroaniline | Azo Dye |

In many organic reactions, particularly acylations using acyl chlorides or acid anhydrides, an acid byproduct such as hydrogen chloride (HCl) is generated. ncert.nic.in This acid can cause unwanted side reactions or degrade acid-sensitive components in the reaction mixture. Tertiary amines, including N,N-Diethyl-3-methylaniline, are frequently employed as "acid scavengers" or non-nucleophilic bases to neutralize the acid as it is formed. ncert.nic.ingoogle.com

During this process, the N,N-Diethyl-3-methylaniline reacts with the generated HCl to form the stable and often insoluble this compound salt. google.com This shifts the reaction equilibrium towards the product side and simplifies the workup, as the salt can often be removed by filtration.

A key advantage of this method, particularly in industrial settings, is the potential for recovery and recycling of the amine. After the primary reaction is complete and the hydrochloride salt is separated, the free N,N-Diethyl-3-methylaniline can be regenerated by treating the salt with a strong base, such as sodium hydroxide (B78521) or ammonia. google.com This deprotonates the anilinium ion, reforming the tertiary amine, which can then be recovered by extraction or distillation and reused, reducing waste and production costs. google.com

Advanced Spectroscopic Elucidation of N,n Diethyl 3 Methylaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Protonation State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule. For N,N-Diethyl-3-methylaniline hydrochloride, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the molecular structure and the effects of protonation on the nitrogen atom.

In the ¹H NMR spectrum of the free base, N,N-diethyl-3-methylaniline, distinct signals for the aromatic protons, the ethyl groups, and the methyl group are expected. The aromatic protons would appear as a complex multiplet in the downfield region, typically between 6.5 and 7.5 ppm. The ethyl groups would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling. The methyl group on the aromatic ring would appear as a singlet further upfield.

Upon protonation to form the hydrochloride salt, significant changes in the chemical shifts of the protons adjacent to the nitrogen atom are anticipated. The protonation of the nitrogen atom leads to a deshielding effect, causing the N-ethyl protons to shift downfield. The aromatic protons would also be affected, with those in closer proximity to the positively charged nitrogen atom experiencing a more pronounced downfield shift.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic ring, the ethyl groups, and the methyl group will each give rise to distinct signals. Similar to ¹H NMR, protonation of the nitrogen atom in this compound will cause a downfield shift in the signals of the adjacent carbon atoms (the α-carbons of the ethyl groups and the ipso- and ortho-carbons of the aromatic ring) due to the inductive effect of the positive charge.

Predicted ¹H NMR Chemical Shifts for N,N-Diethyl-3-methylaniline

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic C-H | 6.5 - 7.2 | Multiplet |

| N-CH₂ | ~3.3 | Quartet |

| Ring-CH₃ | ~2.3 | Singlet |

| N-CH₂-CH₃ | ~1.1 | Triplet |

Predicted ¹³C NMR Chemical Shifts for N,N-Diethyl-3-methylaniline

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-N | ~148 |

| Aromatic C-CH₃ | ~138 |

| Aromatic C-H | 110 - 130 |

| N-CH₂ | ~44 |

| Ring-CH₃ | ~21 |

| N-CH₂-CH₃ | ~12 |

Note: The predicted values are based on data for structurally similar compounds and are for the free base. For the hydrochloride salt, the signals for protons and carbons near the nitrogen atom would be shifted downfield.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and changes in molecular symmetry.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The protonation of the nitrogen atom gives rise to a broad absorption band in the region of 2400-2800 cm⁻¹ corresponding to the N⁺-H stretching vibration. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and methyl groups will be observed in the 2850-2970 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. chemicalbook.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, including the ring breathing mode, would be prominent in the Raman spectrum. The C-N stretching vibration would also be observable. Due to the center of symmetry in some vibrations, certain bands may be strong in the Raman spectrum but weak or absent in the IR spectrum, and vice versa. bldpharm.com

Key Vibrational Frequencies for N,N-Diethyl-3-methylaniline Moiety

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| N⁺-H Stretch (in hydrochloride) | 2400 - 2800 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR, Raman |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the analysis would typically be performed on the protonated molecule of the free base, [M+H]⁺.

The molecular weight of N,N-Diethyl-3-methylaniline (C₁₁H₁₇N) is 163.26 g/mol . chemicalbook.comnih.gov In electrospray ionization (ESI) mass spectrometry, the compound would be observed as the protonated molecular ion [M+H]⁺ at an m/z of 164.14. uni.lu

The fragmentation of the protonated molecule is expected to follow characteristic pathways for aromatic amines. A common fragmentation pathway involves the loss of an ethyl radical (•CH₂CH₃) from the diethylamino group, leading to a fragment ion. Another significant fragmentation is the benzylic cleavage, resulting in the loss of an ethyl group to form a stable ion. The aromatic ring can also undergo fragmentation.

Predicted Mass Spectrometry Fragments for Protonated N,N-Diethyl-3-methylaniline

| m/z | Proposed Fragment | Loss from [M+H]⁺ |

| 164.14 | [C₁₁H₁₈N]⁺ | - |

| 148 | [C₁₀H₁₄N]⁺ | CH₄ |

| 134 | [C₉H₁₂N]⁺ | C₂H₆ |

| 120 | [C₈H₁₀N]⁺ | C₃H₈ |

| 91 | [C₇H₇]⁺ | C₄H₁₁N |

Note: The fragmentation data is based on predictions for the free base. The actual fragmentation may vary depending on the ionization method and conditions.

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and transitions within a molecule.

UV-Visible Spectroscopy: Aromatic compounds like N,N-Diethyl-3-methylaniline exhibit characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. These absorptions are due to π → π* transitions within the benzene (B151609) ring. The presence of the diethylamino and methyl substituents on the aromatic ring will influence the position and intensity of these absorption bands. Typically, substituted anilines show a primary absorption band around 200-230 nm and a secondary band around 250-290 nm. Protonation of the amino group to form the hydrochloride salt is expected to cause a hypsochromic (blue) shift in the absorption maxima, as the lone pair of electrons on the nitrogen is no longer available to participate in resonance with the aromatic ring. For instance, some polyaniline derivatives in the presence of HCl show distinct UV-Vis spectra. researchgate.net

Emission (Fluorescence) Spectroscopy: The fluorescence properties of this compound would be dependent on its ability to emit light after being excited to a higher electronic state. The fluorescence spectrum, if observed, would provide information about the energy of the first excited singlet state. The quantum yield and lifetime of the fluorescence would be sensitive to the molecular environment and the protonation state.

Mechanistic Studies of N,n Diethyl 3 Methylaniline Hydrochloride Reactivity

Investigation of Protonation Equilibria and Basicity Influences

The basicity of N,N-Diethyl-3-methylaniline is a critical factor governing its reactivity. As an amine, it acts as a Lewis base due to the lone pair of electrons on the nitrogen atom. chemicalbook.com The hydrochloride salt form signifies that the amine has been protonated by hydrochloric acid. The equilibrium between the protonated and unprotonated forms is dictated by the pKa of the conjugate acid (the anilinium ion) and the pH of the medium.

Several structural features influence the basicity of N,N-Diethyl-3-methylaniline:

Alkyl Groups on Nitrogen: The two ethyl groups on the nitrogen atom are electron-donating through the inductive effect (+I). mdpi.com This increases the electron density on the nitrogen, making the lone pair more available for protonation compared to aniline (B41778). mdpi.com Consequently, N,N-dialkylanilines are generally more basic than aniline. mdpi.com

Aromatic Ring: The benzene (B151609) ring is generally electron-withdrawing due to resonance, where the nitrogen lone pair can be delocalized into the aromatic system. This delocalization reduces the availability of the lone pair for protonation, thus decreasing basicity. mdpi.com

Methyl Group on the Ring: The methyl group at the meta-position on the benzene ring has a weak electron-donating inductive effect. This slightly increases the electron density of the ring, which in turn can have a minor influence on the basicity of the nitrogen atom.

This table displays the pKa values of the conjugate acids of various substituted anilines, providing a comparative view of their basicity.

| Compound Name | pKa of Conjugate Acid |

|---|---|

| Aniline | 4.64 |

| N-Methylaniline | 4.85 |

| N,N-Dimethylaniline | 5.07 |

| m-Toluidine (B57737) (3-methylaniline) | 4.86 |

| N,N-Dimethyl-p-toluidine | 5.63 |

Electron Transfer Processes and Redox Behavior

The electrochemical behavior of N,N-Diethyl-3-methylaniline is characterized by its ability to undergo oxidation, a process that involves the transfer of electrons. The oxidation of N,N-dialkylanilines typically begins with a one-electron transfer from the nitrogen atom to form a radical cation. nih.gov This initial step is often the rate-determining step in many of its redox reactions. umn.edu

The stability of the resulting radical cation and the potential at which oxidation occurs are influenced by the substituents on both the nitrogen atom and the aromatic ring. nih.gov

Electron-donating groups , such as the ethyl and methyl groups in N,N-Diethyl-3-methylaniline, increase the electron density on the nitrogen and the aromatic ring. This facilitates the removal of an electron, thereby lowering the oxidation potential compared to unsubstituted aniline. nih.gov

Electron-withdrawing groups , in contrast, make the molecule more difficult to oxidize, shifting the redox potential to more positive values. nih.gov

The general mechanism for the anodic oxidation of N,N-disubstituted anilines starts with the loss of one electron to yield a radical cation. nih.gov The subsequent reaction pathway of this radical cation depends on the reaction conditions, particularly the basicity of the medium. nih.gov In many biological and chemical systems, the oxidation of N,N-dialkylanilines is a key step in their metabolic or chemical transformation, often leading to N-dealkylation. nih.gov Evidence from studies on similar compounds with enzymes like cytochrome P450 and horseradish peroxidase supports a one-electron oxidation pathway. nih.gov

The oxidation potential is a key parameter in understanding these electron transfer processes. While specific data for N,N-Diethyl-3-methylaniline hydrochloride is not available, the table below presents the oxidation potentials for related aniline derivatives, illustrating the effect of substitution.

This table shows the one-electron oxidation potentials (E1/2) for a series of substituted anilines, demonstrating the influence of substituents on their redox behavior.

| Compound Name | Oxidation Potential (E1/2 vs. SHE, V) |

|---|---|

| Aniline | 0.866 |

| 2-Methylaniline | 0.820 |

| 3-Methylaniline | 0.830 |

| 4-Methylaniline | 0.780 |

| 4-Nitroaniline | 1.230 |

| 4-Chloroaniline | 0.920 |

Data from electrochemical measurements. rsc.org

Catalytic Applications and Mechanistic Insights

N-alkylanilines, including structures similar to N,N-Diethyl-3-methylaniline, are versatile compounds that can act as organic bases or ligands in various catalytic reactions. researchgate.net Their utility stems from the reactivity of the nitrogen center and the influence of the aromatic ring.

One area of application is in N-methylation reactions , where they can be both substrates and products. For instance, catalytic systems using transition metals like palladium, copper, iridium, or ruthenium have been developed for the N-methylation of anilines using methanol (B129727) as a C1 source. researchgate.net In such "hydrogen-borrowing" strategies, the amine is transiently oxidized, and the catalyst facilitates the transfer of a methyl group from methanol. researchgate.net

N,N-dialkylanilines can also be starting materials for the synthesis of other functionalized molecules through C-H functionalization . acs.org Recent studies have shown that N,N-dialkylanilines can undergo a [4+1] annulation reaction to form N-alkylindoles. acs.org This process involves a site-selective hydrogen atom transfer from one of the N-alkyl groups, initiated by a radical species, followed by a series of steps leading to the formation of the indole (B1671886) ring. acs.org

Furthermore, the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides provides a metal-free pathway for the controlled functionalization of the aromatic ring. acs.orgnih.gov The N-oxide can be activated by reagents like trifluoroacetic anhydride, leading to a group transfer from the nitrogen to the ortho or para positions of the ring, yielding substituted aminophenols or other functionalized anilines. acs.org The mechanism of this group transfer can involve concerted rearrangements, ion-pair, or radical pathways. acs.org

While this compound itself is in a protonated, less reactive state for these catalytic cycles, it can be deprotonated in situ to the free amine, which then participates in the catalytic reaction. The hydrochloride form can be advantageous for handling and stability.

Mechanisms of N-Nitrosamine Formation from Amine Hydrochlorides

A significant aspect of the reactivity of secondary and tertiary amines, including N,N-Diethyl-3-methylaniline, is their potential to form N-nitrosamines, which are a class of probable human carcinogens. The formation of N-nitrosamines from a tertiary amine like N,N-Diethyl-3-methylaniline generally requires the presence of a nitrosating agent and suitable reaction conditions. rsc.org

The most common nitrosating agent is nitrous acid (HNO₂), which can be formed in situ from nitrites (like sodium nitrite (B80452), NaNO₂) under acidic conditions. rsc.org The hydrochloride salt of the amine provides an acidic environment that can facilitate the formation of nitrous acid.

The mechanism for the nitrosation of a tertiary amine is known as dealkylative nitrosation . rsc.org It proceeds through the following general steps:

Formation of the nitrosating agent (e.g., N₂O₃) from nitrite in an acidic medium.

Attack of the tertiary amine nitrogen on the nitrosating agent to form a nitrosammonium ion.

This intermediate is unstable and can undergo fragmentation. One pathway involves the cleavage of a carbon-nitrogen bond, leading to the formation of a secondary nitrosamine (B1359907) and a carbonyl compound (an aldehyde or ketone). rsc.orgrsc.org For N,N-Diethyl-3-methylaniline, this would result in the formation of N-ethyl-N-nitroso-3-methylaniline and acetaldehyde.

The rate of nitrosation for tertiary amines is generally slower than for secondary amines. usp.org However, the reaction can be catalyzed by other species, such as formaldehyde. nih.gov The solid-state kinetics of nitrosation can also be relevant, especially in pharmaceutical formulations where trace amounts of nitrites may be present in excipients. nih.govusp.org The physical form and source of the nitrite can significantly influence the rate and extent of nitrosamine formation. nih.gov

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound. These parameters are highly dependent on the specific reaction being considered, such as oxidation, nitrosation, or electrophilic substitution.

For the oxidation of substituted anilines , kinetic studies have shown that the reaction rates are influenced by the electronic nature of the substituents. orientjchem.orgnih.gov Electron-donating groups, like the methyl and diethylamino groups, generally increase the reaction rate by stabilizing the positive charge that develops in the transition state. nih.gov The Hammett equation is often used to correlate the rate constants with substituent constants (σ), providing a reaction constant (ρ) that quantifies the sensitivity of the reaction to electronic effects. nih.gov A negative ρ value indicates that the reaction is favored by electron-donating groups. orientjchem.org

Thermodynamic parameters, such as the enthalpy of activation (ΔH#) and entropy of activation (ΔS#), can be determined from the temperature dependence of the reaction rate. For the oxidation of many anilines, a negative entropy of activation is observed, which is consistent with an ordered transition state, possibly due to solvation effects. orientjchem.org

The table below presents thermodynamic activation parameters for the oxidation of various meta-substituted anilines by a specific oxidizing agent, illustrating the influence of substituents on the reaction thermodynamics.

This table summarizes the activation parameters for the oxidation of meta-substituted anilines, providing insight into the thermodynamics of the reaction.

| Substituent (meta) | ΔH# (kJ/mol) | -ΔS# (J/K/mol) | ΔG# (kJ/mol) |

|---|---|---|---|

| -OCH3 | 38.2 | 165.7 | 88.4 |

| -OC2H5 | 40.3 | 159.2 | 88.5 |

| -CH3 | 44.9 | 144.7 | 88.9 |

| -F | 61.2 | 94.7 | 89.9 |

| -Cl | 66.9 | 76.4 | 90.2 |

| -NO2 | 81.4 | 30.7 | 90.7 |

Data from a study on the oxidation of anilines by tetrabutylammoniumbromochromate. orientjchem.org

For nitrosation reactions , kinetic models have been developed to predict the rate of N-nitrosamine formation. nih.gov These models consider factors such as pH, the concentrations of the amine and nitrite, and the presence of catalysts or inhibitors. nih.gov The kinetics of nitrosation in the solid state can be complex and may not directly correlate with solution-phase kinetics. nih.gov

Research on Derivatives and Their Academic Applications Derived from N,n Diethyl 3 Methylaniline Hydrochloride

Synthesis of Novel Analogs and Functionalized Derivatives

The chemical architecture of N,N-Diethyl-3-methylaniline Hydrochloride provides a robust platform for the synthesis of a variety of novel analogs and functionalized derivatives. The presence of the aromatic ring and the tertiary amine group allows for a range of chemical modifications, leading to compounds with diverse properties and applications.

One significant area of research has been the synthesis of amide derivatives. A notable example is the synthesis of N,N-diethyl-3-methylbenzamide, an active ingredient in many insect repellents. This conversion is typically achieved through the acylation of a related precursor, diethylamine (B46881), with m-toluic acid or its derivatives. chemimpex.comsld.curesearchgate.netresearchgate.net The synthesis often involves the activation of m-toluic acid, for instance, by converting it to m-toluoyl chloride using reagents like thionyl chloride, followed by reaction with diethylamine. sld.cu

Furthermore, the aromatic ring of N,N-Diethyl-3-methylaniline is susceptible to electrophilic substitution reactions, enabling the introduction of various functional groups. This allows for the creation of a library of derivatives with modified electronic and steric properties. The synthesis of heterocyclic compounds incorporating the N,N-diethyl-m-toluidine moiety is another area of exploration, leading to complex molecular architectures with potential applications in medicinal chemistry and materials science. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

The relationship between the chemical structure of N,N-Diethyl-3-methylaniline derivatives and their resulting reactivity and properties is a critical area of academic inquiry. These studies provide fundamental insights that guide the design of new molecules with desired functionalities.

Research on substituted N,N-diethylaniline-based dyes has shed light on their photophysical properties. iaea.org For instance, the introduction of different electron-donating and electron-accepting groups, as well as extending the π-conjugated system, can significantly influence the absorption and emission spectra of the resulting dyes. Studies on solvatochromism, the change in color of a substance when dissolved in different solvents, reveal the nature of the intramolecular charge transfer characteristics of these dyes. iaea.org The viscosity sensitivity of the emission intensity of some derivatives has also been observed, suggesting potential applications as molecular probes. iaea.org

The basicity of the nitrogen atom in the tertiary amine group is a key factor influencing the reactivity of these compounds. The electronic effects of substituents on the aromatic ring can modulate this basicity, thereby affecting the nucleophilicity of the amine and its ability to participate in various chemical reactions.

Exploration in Materials Science: Precursors for Dyes and Functional Polymers

N,N-Diethyl-3-methylaniline and its derivatives have found significant utility as precursors in the field of materials science, particularly in the synthesis of dyes and functional polymers. chemimpex.comsigmaaldrich.com

The compound serves as a crucial intermediate in the manufacture of a variety of dyes and pigments. chemimpex.comsigmaaldrich.com Aromatic amines are essential precursors for azo dyes, which constitute a large and commercially important class of colorants. imrpress.comnih.gov The general synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component, which can be a tertiary amine like N,N-Diethyl-3-methylaniline. imrpress.com The specific substituents on the aniline (B41778) derivative and the coupling partner determine the color and properties of the resulting azo dye. For example, N,N-diethylaniline based dyes have been synthesized and their photophysical properties studied, revealing their potential as near-infrared (NIR) emitting materials. iaea.org

In the realm of polymer chemistry, N,N-diethyl-m-toluidine is utilized in the production of various polymers, where it can enhance their properties and performance in applications such as coatings and adhesives. chemimpex.com It also acts as a curing agent and stabilizer in the production of rubber and plastics, improving the thermal and mechanical properties of the final products. chemimpex.comsigmaaldrich.com Related compounds, such as N,N-dimethyl-p-toluidine, have been investigated as crosslinkers in acrylic-based resins to create adhesives with high performance and seamless adhesion. rsc.orgresearchgate.net Furthermore, N,N-dimethylaniline functionalized polymers have been synthesized and used in photoinduced block copolymerization, demonstrating the potential for creating well-defined polymer architectures. researchgate.net Aromatic tertiary amines, including N,N-dimethyl-p-toluidine, are also effective as accelerators for the polymerization of monomers like ethyl methacrylate. atamanchemicals.com

Pharmaceutical and Medicinal Chemistry Research: Solubility Enhancement for Bioactivity Studies

In the field of pharmaceutical and medicinal chemistry, derivatives of N,N-Diethyl-3-methylaniline are being explored for their potential to enhance the solubility and bioavailability of therapeutic agents. chemimpex.com The ability of a drug to dissolve in an aqueous medium is a critical factor for its absorption and, consequently, its therapeutic efficacy.

One prominent example is the derivative N,N-diethyl-3-methylbenzamide (DEET). Besides its well-known insect repellent properties, it is also used to improve the dermal and transdermal delivery of various drugs. researchgate.net By enhancing the penetration of drugs through the skin, such derivatives can improve the local or systemic effects of the active pharmaceutical ingredient.

Environmental Research on the Fate and Remediation of N,n Diethyl 3 Methylaniline Hydrochloride

Environmental Distribution and Transport Mechanisms of Protonated Species

In aqueous environments, N,N-Diethyl-3-methylaniline Hydrochloride dissociates, and the N,N-Diethyl-3-methylaniline moiety becomes protonated, particularly in acidic to neutral conditions. This protonation significantly influences its environmental distribution and transport. The positively charged species exhibits increased water solubility, facilitating its transport in surface waters and potential leaching through soil profiles into groundwater.

The primary mechanism governing the transport of protonated aromatic amines in soil and sediment is sorption, which is heavily influenced by the soil's properties. Key factors include:

Cation Exchange: The protonated amine can readily participate in cation exchange reactions with negatively charged sites on clay minerals and soil organic matter. This process can retard its movement through the soil column.

Soil pH: As the pH of the soil solution decreases, the equilibrium shifts towards the protonated form of the amine, leading to enhanced sorption through cation exchange. Conversely, in more alkaline soils, the neutral form will be more prevalent, and hydrophobic partitioning to soil organic matter will become a more dominant sorption mechanism.

Organic Matter Content: Soil organic matter provides a significant reservoir for the sorption of both the protonated and neutral forms of the amine through various interactions, including ion exchange and hydrophobic partitioning.

The acidification of water bodies can impact the bioavailability and properties of aromatic amines. As the pH of the water decreases, the protonation of these compounds can alter their solubility and speciation, which in turn affects their toxicity and persistence in the environment mdpi.com.

| Factor | Influence on Transport of Protonated N,N-Diethyl-3-methylaniline |

| High Soil Cation Exchange Capacity (CEC) | Decreased transport (retardation) due to increased sorption. |

| Low Soil pH | Decreased transport due to a higher fraction of the protonated, more strongly sorbing species. |

| High Soil Organic Matter | Decreased transport due to sorption via both cation exchange and hydrophobic interactions. |

| High Water Flow/Infiltration | Increased transport and potential for leaching to groundwater. |

This table is generated based on established principles of soil chemistry for analogous compounds.

Biodegradation Pathways and Microbial Interactions

The biodegradation of N,N-Diethyl-3-methylaniline is a critical process in its environmental attenuation. While specific studies on the hydrochloride salt are limited, research on similar N,N-dialkylated anilines provides insight into potential metabolic pathways.

Aerobic biodegradation is generally the more effective pathway for aniline (B41778) degradation. Studies on N,N-diethylaniline have shown that aerobic biodegradation can occur, with a first-order kinetic constant estimated from microcosm data to be approximately 0.037 per day researchgate.net. In contrast, under anaerobic conditions, N,N-diethylaniline has been found to be recalcitrant, with no significant degradation observed researchgate.net.

The biodegradation of substituted anilines can be influenced by the nature and position of the substituents on the aromatic ring. For instance, the rate of transformation of some monosubstituted anilines has been observed to decrease in the following order: aniline > 3-methylaniline > 3-methoxyaniline acs.org. This suggests that the methyl group in N,N-Diethyl-3-methylaniline may influence its degradation rate.

Potential biodegradation pathways for N,N-Diethyl-3-methylaniline likely involve:

N-dealkylation: The sequential removal of the ethyl groups to form N-ethyl-3-methylaniline and subsequently 3-methylaniline. This is a common initial step in the degradation of N-alkylanilines.

Aromatic Ring Hydroxylation: Following dealkylation, the resulting 3-methylaniline can undergo hydroxylation of the aromatic ring, a key step mediated by monooxygenase or dioxygenase enzymes.

Ring Cleavage: The hydroxylated intermediate, such as a catechol derivative, can then undergo ring cleavage, leading to the formation of aliphatic intermediates that can be further metabolized to carbon dioxide and water.

Research on the degradation of the structurally similar compound N,N-diethyl-m-toluamide (DEET) by the bacterium Pseudomonas putida DTB showed initial breakdown into 3-methylbenzoate (B1238549) and diethylamine (B46881) mdpi.comnih.gov. While DEET is an amide, this finding suggests that microbial cleavage of the bond between the diethylamino group and the aromatic ring is a plausible metabolic route.

| Microorganism | Compound Degraded | Key Findings | Reference |

| Delftia sp. AN3 | Aniline | Capable of using aniline as a sole carbon and nitrogen source; degradation proceeds via aniline dioxygenase and catechol 2,3-dioxygenase. | nih.gov |

| Pseudomonas putida DTB | N,N-diethyl-m-toluamide (DEET) | Hydrolyzes DEET to 3-methylbenzoate and diethylamine. | mdpi.comnih.gov |

| Fungi (Cunninghamella elegans, Mucor ramannianus) | N,N-diethyl-m-toluamide (DEET) | Metabolize DEET via N-oxidation and N-deethylation. | fishersci.com |

This table presents findings from studies on analogous compounds to infer potential microbial interactions with N,N-Diethyl-3-methylaniline.

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods used for the remediation of water and soil contaminated with persistent organic pollutants. These processes rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to oxidize and mineralize contaminants.

Several AOPs have shown effectiveness in degrading aniline and its derivatives:

UV/Peroxydisulfate (B1198043): This process has been shown to be effective in removing aniline from aqueous solutions. The efficiency of aniline removal increases with higher doses of peroxydisulfate and UV radiation cdhfinechemical.com.

Electrocatalytic Oxidation: This method involves the generation of hydroxyl radicals at the anode of an electrochemical reactor. It has been demonstrated to be an effective process for the degradation of aniline in alkaline solutions researchgate.net.

Fenton and Fenton-like Processes: These processes use hydrogen peroxide in the presence of an iron catalyst to generate hydroxyl radicals. They are considered effective for treating industrial wastewaters containing aniline derivatives fishersci.com.

Periodate/Catechol Process: A newer AOP that utilizes reactive quinone species to selectively and effectively degrade anilines nih.gov.

| AOP Method | Target Compound | Removal Efficiency/Key Findings | Reference |

| UV/Peroxydisulfate | Aniline | Up to 96% removal from aqueous solution. | cdhfinechemical.com |

| Electrocatalytic Oxidation | Aniline | Effective degradation in alkaline medium. | researchgate.net |

| Fenton Process | Aniline | Effective for treating industrial wastewater. | fishersci.com |

| Periodate/Catechol | Aniline | Rapid degradation within 60 seconds. | nih.gov |

This table summarizes research on AOPs for aniline, which is expected to be applicable to this compound.

Sorption and Persistence in Various Environmental Compartments

The persistence of this compound in the environment is a function of its susceptibility to degradation processes and its tendency to be sorbed onto environmental matrices.

Sorption:

As a protonated amine, this compound is expected to exhibit significant sorption to soil and sediment. The primary sorption mechanism is likely cation exchange, where the positively charged amine displaces other cations from the surfaces of clay minerals and organic matter. This sorption will be stronger in soils with a higher cation exchange capacity and lower pH. In addition to cation exchange, hydrophobic interactions can contribute to the sorption of the neutral form of the molecule, particularly in soils with high organic carbon content. Studies on other substituted anilines have shown that binding to soil can be substantial, with values ranging from 34% to 66% after 24 hours of incubation researchgate.net.

Persistence:

The persistence of substituted anilines in the environment is variable and depends on the specific substituents and environmental conditions. While some anilines can be readily biodegraded, others can be more persistent. The half-life of aniline in estuarine water has been reported to be 27 hours in the light (indicating photodegradation) and 173 hours in the dark (microbial degradation) researchgate.net. The presence of a methyl group and two N-ethyl groups on the aniline structure of N,N-Diethyl-3-methylaniline may influence its persistence.

The formation of non-extractable residues is another important aspect of the persistence of anilines in soil. Anilines can become covalently bound to soil organic matter, a process that reduces their bioavailability and mobility but also makes them more persistent in the soil environment.

| Environmental Compartment | Key Processes Affecting Fate | Expected Behavior of this compound |

| Surface Water | Photodegradation, Biodegradation, Dilution | Moderate persistence, influenced by sunlight exposure and microbial activity. |

| Soil | Sorption (Cation Exchange, Hydrophobic Partitioning), Biodegradation, Formation of Non-extractable Residues | Strong sorption, especially in acidic soils with high organic matter. Persistence will depend on microbial community and soil conditions. |

| Sediment | Sorption, Anaerobic Biodegradation | Likely to accumulate due to strong sorption. Potential for long-term persistence under anaerobic conditions. |

| Groundwater | Advection, Dispersion, Limited Biodegradation | Mobile in groundwater if it leaches past the soil zone, with potential for long-distance transport. |

This table provides a qualitative assessment based on the known behavior of similar aromatic amines.

Theoretical and Computational Chemistry of N,n Diethyl 3 Methylaniline Hydrochloride

Electronic Structure and Molecular Orbital Theory Investigations

The electronic structure of N,N-Diethyl-3-methylaniline Hydrochloride, or more accurately, the N,N-diethyl-3-methylanilinium cation, is fundamentally dictated by the protonation of the nitrogen atom. This protonation significantly alters the electronic landscape of the molecule compared to its free amine base. The lone pair of electrons on the nitrogen atom, which in the free amine participates in the aromatic system to some extent, becomes engaged in the N-H bond. This results in the nitrogen atom acquiring a formal positive charge.

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity and electronic properties.

In the N,N-diethyl-3-methylanilinium cation, the HOMO is expected to be a π-orbital associated with the aromatic ring, while the LUMO is likely to be a π*-antibonding orbital of the same ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Table 1: Predicted Electronic Properties of N,N-Diethyl-3-methylanilinium Cation (Illustrative) This table is illustrative and based on general principles of substituted anilinium ions, as specific data for this compound is not available.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Energy of the highest energy electrons, related to the ability to donate electrons. |

| LUMO Energy | ~ -1.0 eV | Energy of the lowest energy empty orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 6.5 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | > 10 Debye | Reflects the charge separation within the molecule, significantly increased upon protonation. |

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling allows for the computational investigation of potential chemical reactions involving this compound. This includes identifying the most energetically favorable routes, the structures of transition states, and the activation energies required for reactions to occur.

A key reaction to consider for the N,N-diethyl-3-methylanilinium cation is deprotonation, the reverse of its formation. Computational modeling can elucidate the mechanism of this process, including the role of the solvent and the nature of the base involved.

Furthermore, reactions involving the aromatic ring, such as electrophilic substitution, would be significantly influenced by the positively charged diethylamino group. This group acts as a deactivating meta-director, a principle that can be quantitatively explored through computational modeling of reaction intermediates and transition states. A computational study on the reaction mechanism of N-Nitroso dimethylamine (B145610) formation from substituted hydrazine (B178648) derivatives highlights the use of computational methods to understand complex reaction pathways. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in the condensed phase, such as in solution. For this compound, MD simulations can provide detailed insights into its solvation structure, the dynamics of the surrounding solvent molecules, and the interactions between the anilinium cation and the chloride anion.

In an aqueous solution, the N,N-diethyl-3-methylanilinium cation would be surrounded by water molecules forming a hydration shell. The hydrogen atoms of the water molecules would orient towards the chloride anion, while the oxygen atoms would interact with the positively charged nitrogen center and the N-H proton of the cation. MD simulations can quantify the number of water molecules in the first and second solvation shells and their residence times. Studies on the solvation of ions in ionic liquids and aqueous solutions provide a framework for how such simulations are conducted and interpreted. nih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov

The interactions between the N,N-diethyl-3-methylanilinium cation and the chloride anion can also be studied. Depending on the concentration and the nature of the solvent, they may exist as solvent-separated ion pairs, solvent-shared ion pairs, or contact ion pairs. MD simulations can predict the potential of mean force between the ions, which describes the free energy profile as a function of their separation distance.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors and thus predict the 1H and 13C NMR chemical shifts. A study on N,N-dimethyl(carboethoxymethyl)-3-phthalimidopropylammonium chloride dihydrate demonstrated the correlation between experimental NMR chemical shifts and calculated magnetic isotropic shielding tensors. researchgate.net For this compound, protonation of the nitrogen would lead to a significant downfield shift of the protons on the ethyl groups and the aromatic ring protons, a phenomenon that can be quantitatively predicted.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These can be compared to experimental IR spectra to assign the observed absorption bands to specific molecular vibrations. For this compound, a characteristic N-H stretching vibration would be predicted in a region typical for ammonium (B1175870) salts.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. The protonation of the aniline (B41778) nitrogen would cause a hypsochromic (blue) shift in the absorption maxima compared to the free amine, as the delocalization of the nitrogen lone pair into the aromatic ring is removed.

Table 2: Predicted Spectroscopic Data for N,N-Diethyl-3-methylanilinium Chloride (Illustrative) This table is illustrative and based on general principles and data from related compounds, as specific data for this compound is not available.

| Spectroscopy | Predicted Feature | Corresponding Molecular Motion/Transition |

|---|---|---|

| 1H NMR | δ ~ 3.5-4.0 ppm (CH2), δ ~ 7.5-8.0 ppm (aromatic) | Deshielding due to the positive charge on the nitrogen. |

| 13C NMR | Downfield shift of C-N carbons and aromatic carbons | Altered electronic environment upon protonation. |

| IR | ~ 2400-2700 cm-1 | N+-H stretching vibration. |

| UV-Vis | λmax < 250 nm | π → π* transitions of the aromatic ring. |

Development and Validation of Analytical Methodologies for Research Applications

Chromatographic Separations (HPLC, GC, UPLC) for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone for separating N,N-Diethyl-3-methylaniline Hydrochloride from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for the analysis of aniline (B41778) derivatives. nih.govresearchgate.net The separation is typically achieved on a C18 column where the nonpolar stationary phase interacts with the aromatic ring and alkyl groups of the molecule. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. sielc.comresearchgate.net For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate are used instead of non-volatile ones like phosphoric acid. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring of the aniline derivative provides strong chromophoric activity. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like N,N-Diethyl-3-methylaniline (the free base form). Analysis of the hydrochloride salt typically requires a derivatization step or injection into a hot inlet that promotes the in-situ formation of the more volatile free base. The separation is performed on a capillary column, such as a DB-1MS or DB-5MS, which has a nonpolar stationary phase. google.comresearchgate.net A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) is used for definitive identification. osha.gov Sample preparation may involve liquid-liquid extraction to isolate the analyte from the sample matrix. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents an advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. sielc.com The fundamental principles of separation are the same as HPLC, but the higher pressure tolerance of UPLC systems allows for the use of longer columns and/or higher flow rates, significantly reducing run times. sielc.com

| Parameter | HPLC / UPLC | Gas Chromatography (GC) |

|---|---|---|

| Column | Reversed-Phase C18 or C8, (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; <100 mm x 2.1 mm, <2 µm for UPLC) | Fused Silica Capillary Column (e.g., DB-1MS, 30 m x 0.25 mm x 0.25 µm) researchgate.net |

| Mobile Phase / Carrier Gas | Acetonitrile/Methanol and Water (with buffer e.g., formic acid) nih.govsielc.com | Helium or Nitrogen |

| Detector | UV-Vis/Photodiode Array (PDA) (e.g., 190-280 nm) nih.gov | Flame Ionization Detector (FID) or Mass Spectrometry (MS) osha.gov |

| Temperature | Ambient or controlled (e.g., 30-40 °C) nih.gov | Temperature-programmed oven (e.g., 100 °C to 280 °C) |

| Typical Application | Purity testing, quantification, reaction monitoring | Quantification of volatile impurities, trace analysis |

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of this compound. It is typically coupled with a chromatographic separation technique (GC-MS or LC-MS) to provide both retention time and mass-to-charge ratio (m/z) information, leading to highly specific identification.

GC-MS Analysis: In GC-MS, molecules are typically ionized using Electron Ionization (EI), which is a high-energy process that causes extensive fragmentation. The resulting mass spectrum displays a unique fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for unambiguous identification by comparison to spectral libraries. nist.gov For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only a few specific fragment ions characteristic of the analyte. researchgate.net This approach significantly enhances sensitivity and reduces background noise.

LC-MS Analysis: For LC-MS, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used. ESI typically results in the formation of a protonated molecular ion [M+H]+ in positive ion mode. For N,N-Diethyl-3-methylaniline (free base, molecular weight approx. 163.26 g/mol ), this would correspond to an ion at m/z 164.1. nih.gov Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by selecting the precursor ion ([M+H]+) and subjecting it to collision-induced dissociation to generate product ions.

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference Compound |

|---|---|---|---|---|

| GC-MS | Electron Ionization (EI) | 135 (M+) | 120, 91, 65 | N-Ethyl-3-methylaniline nih.gov |

| LC-MS (ESI-QTOF) | Electrospray (ESI+) | 136 ([M+H]+) | 106, 79, 77 | N-Ethyl-3-methylaniline nih.gov |

| GC-MS | Electron Ionization (EI) | 107 (M+) | 106, 77, 51 | N-Methylaniline nist.gov |

Note: The fragmentation pattern for N,N-Diethyl-3-methylaniline would be expected to show characteristic losses of ethyl and methyl groups.

Method Validation for Research Specificity, Sensitivity, and Accuracy

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. In chromatography, this is demonstrated by showing that the analyte peak is well-resolved from other peaks. nih.gov

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (R²) value greater than 0.999 being desirable. nih.govnih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. nih.gov

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and can be evaluated at different levels (repeatability, intermediate precision). nih.gov

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

| Parameter | Description | Typical Acceptance Criteria for Research |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of interferences. | Peak purity index > 0.99; Resolution between peaks > 1.5. |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (R²) ≥ 0.999. nih.gov |

| Accuracy | Closeness to the true value. | Recovery typically within 98-102%. |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2%. nih.gov |

| Sensitivity (LOD/LOQ) | Lowest concentration that can be detected/quantified. | LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1. nih.gov |

Q & A

Basic: What are the standard synthetic routes for N,N-Diethyl-3-methylaniline Hydrochloride?

Answer:

The synthesis typically involves alkylation of 3-methylaniline with diethyl sulfate or ethyl halides under controlled conditions. Key steps include:

- Reaction Setup : Use anhydrous solvents (e.g., ethanol, dichloromethane) to minimize hydrolysis .

- Acidification : Post-alkylation, the free base is treated with hydrochloric acid to form the hydrochloride salt .

- Purification : Recrystallization from ethanol/water mixtures ensures high purity (>98%) .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- Structural Confirmation :

- NMR Spectroscopy (¹H, ¹³C) to verify substituent positions and salt formation .

- X-ray Crystallography for absolute configuration determination (if crystalline) .

- Purity Assessment :

- HPLC with UV detection (λ ~254 nm) using C18 columns .

- Mass Spectrometry (ESI-MS) for molecular ion validation .

Advanced: How can researchers investigate enzyme-substrate interactions involving this compound?

Answer:

- Kinetic Studies :

- Use stopped-flow spectroscopy to measure binding rates with enzymes like cytochrome P450 .

- Surface Plasmon Resonance (SPR) for real-time affinity analysis (KD values) .

- Inhibition Assays :

- Competitive inhibition models (Lineweaver-Burk plots) to assess IC₅₀ values .

Advanced: How should thermal stability and decomposition profiles be determined?

Answer:

- Thermogravimetric Analysis (TGA) : Quantify mass loss at 10°C/min under nitrogen .

- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic peaks (e.g., melting point ~200–220°C) .

- Isothermal Stability Tests : Store at 40°C/75% RH for 4 weeks to evaluate hygroscopicity .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variations in enzyme assays) .

- Structural Analog Comparison : Use QSAR models to correlate substituent effects (e.g., ethyl vs. methyl groups) .

- Reproducibility Checks : Standardize assay conditions (pH 7.4, 37°C) and cell lines .

Basic: What solvents are optimal for solubility studies?

Answer:

- Polar Solvents : Water (due to hydrochloride salt), methanol, ethanol (solubility >50 mg/mL at 25°C) .

- Measurement Method : Gravimetric analysis via saturation shake-flask technique .

Advanced: How to design structural analogs for enhanced bioactivity?

Answer:

- Computational Tools :

- Molecular Docking (AutoDock Vina) to predict binding modes with target receptors .

- QSAR Modeling : Use substituent parameters (e.g., Hammett σ) to optimize logP and bioavailability .

- Synthetic Strategies : Introduce electron-withdrawing groups (e.g., -Cl) at the 4-position to modulate reactivity .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: What mechanistic studies are suitable for understanding its biological activity?

Answer:

- Isotopic Labeling : Use deuterated analogs (e.g., CD₃ groups) to trace metabolic pathways via LC-MS .

- Computational Dynamics : MD simulations (AMBER) to study receptor-ligand interactions over 100 ns .

Advanced: How to optimize bioassay conditions for this compound?

Answer:

- pH Optimization : Test ranges (pH 6.5–8.0) to maximize enzyme activity (e.g., MMP-3) .

- Temperature Gradients : Compare activity at 25°C vs. 37°C to identify thermal sensitivity .

- Solvent Compatibility : Use ≤1% DMSO to avoid cytotoxicity in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。